8aH-phthalazin-1-one hydrazone
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Overview
Description
8aH-phthalazin-1-one hydrazone is a compound belonging to the class of azo compounds, characterized by the presence of a diazene group (R‒N=N‒R’). This compound is notable for its unique structure, which includes a phthalazinone core fused with a hydrazone moiety. Phthalazinone derivatives are known for their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8aH-phthalazin-1-one hydrazone can be synthesized through the condensation reaction of phthalazinone derivatives with hydrazine. The reaction typically involves the use of an appropriate aldehyde or ketone in the presence of a solvent such as methanol or ethanol. The reaction conditions often include refluxing the mixture to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8aH-phthalazin-1-one hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted phthalazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
8aH-phthalazin-1-one hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it useful in biological studies.
Industry: The compound is used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 8aH-phthalazin-1-one hydrazone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, leading to anti-inflammatory and antiproliferative effects. It also binds to gamma-aminobutyric acid (GABA) receptors, exhibiting anticonvulsant properties .
Comparison with Similar Compounds
Phthalazine: A compound with a similar core structure but lacking the hydrazone moiety.
Phthalazinone: Similar to 8aH-phthalazin-1-one hydrazone but without the hydrazone group.
Hydralazine: An antihypertensive agent with a related structure but different pharmacological properties.
Uniqueness: this compound is unique due to its combined phthalazinone and hydrazone structure, which imparts distinct biological activities and makes it a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C8H8N4 |
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Molecular Weight |
160.18 g/mol |
IUPAC Name |
3,8a-dihydrophthalazin-1-yldiazene |
InChI |
InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5,7,9-10H |
InChI Key |
MPUBDBCHGYJVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CNN=C2N=N)C=C1 |
Origin of Product |
United States |
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